molecular formula C16H13ClFN3S B12216787 3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole

3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole

Cat. No.: B12216787
M. Wt: 333.8 g/mol
InChI Key: HKJKWWXPVSUEGA-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenylmethylthio group at position 3, a 4-fluorophenyl group at position 5, and a methyl group at position 2. Its structure combines aromatic and sulfur-containing moieties, which are common in bioactive molecules targeting enzymes or receptors via hydrophobic and hydrogen-bonding interactions . The compound’s synthesis typically involves the reaction of triazole-thiol precursors with halogenated benzyl halides under basic conditions, as demonstrated in analogous protocols for related triazole derivatives .

Properties

Molecular Formula

C16H13ClFN3S

Molecular Weight

333.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C16H13ClFN3S/c1-21-15(12-5-7-14(18)8-6-12)19-20-16(21)22-10-11-3-2-4-13(17)9-11/h2-9H,10H2,1H3

InChI Key

HKJKWWXPVSUEGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole typically involves the reaction of appropriate substituted phenyl hydrazines with carbon disulfide and alkyl halides under controlled conditions. The reaction mixture is often heated at temperatures ranging from 70-80°C for several hours under a nitrogen atmosphere to ensure the formation of the desired triazole ring . The progress of the reaction is monitored using thin-layer chromatography (TLC) with a suitable solvent system, such as chloroform/methanol (80:20) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SCH₃) group at position 3 undergoes nucleophilic displacement under basic conditions. This reactivity is critical for synthesizing derivatives with modified biological or physicochemical properties.

Reaction TypeReagents/ConditionsProductYield (%)Source
Thiol substitutionK₂CO₃, DMF, 80°C, 12h3-Amino derivative78–85
Alkoxy substitutionNaH, ROH (e.g., ethanol), reflux, 6h3-Alkoxy derivative65–72
Amine substitutionNH₃/MeOH, 60°C, 24h3-(Aminomethyl)triazole81

Key findings :

  • The reaction rate depends on the nucleophile’s strength and solvent polarity.

  • Electron-withdrawing substituents on the aryl groups enhance leaving-group ability.

Oxidation of the Thioether Moiety

The methylthio group is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and bioavailability.

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂ (30%)Acetic acid, RT, 4hSulfoxide derivative89
KMnO₄H₂O/acetone, 0°C, 2hSulfone derivative93

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by resonance .

Functionalization of the Triazole Ring

Reaction TypeReagents/ConditionsProductYield (%)Source
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8hN-Methylated derivative*67
AcylationAcCl, pyridine, RT, 12hAcetylated derivative*58

Note: Alkylation/acylation occurs only if free N-H groups are present, which requires prior deprotection .

Cycloaddition and Metal Coordination

The triazole ring engages in cycloaddition reactions and coordinates with transition metals, enabling applications in catalysis and materials science.

Reaction TypeConditionsProductApplicationSource
Cu(I)-catalyzed cycloadditionCuSO₄, sodium ascorbate, RTTriazole-linked polymersDrug delivery systems
Pd(II) coordinationPdCl₂, MeCN, 60°C, 6hPd-triazole complexCatalysis

Structural impact :

  • Metal coordination alters the triazole’s electronic structure, enhancing catalytic activity .

Stability Under Acidic/Basic Conditions

The compound’s stability is crucial for storage and formulation.

ConditionDegradation Observed?Major Degradation PathwaySource
1M HCl, 24hPartial hydrolysis of triazole ringRing opening to form thiosemicarbazide
1M NaOH, 24hNo degradationStable

Comparative Analysis with Analogues

Structural modifications significantly alter reactivity:

Compound ModificationReaction Rate (vs Parent Compound)Key FactorSource
4-Fluorophenyl → 4-Chlorophenyl1.3× faster nucleophilic substitutionEnhanced electron withdrawal
Methylthio → Methoxy0.7× slower oxidationReduced sulfur electrophilicity

Synthetic Optimization Strategies

Microwave-assisted synthesis significantly improves reaction efficiency for triazole derivatives :

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time12–24h15–30min10–50×
Yield45–78%82–97%1.5–2×

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. The compound in focus has shown effectiveness against various fungal strains. For instance, studies have demonstrated that similar triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .

2. Anticancer Potential
Triazole derivatives are being investigated for their anticancer properties. The compound has been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines such as HeLa and HCT-116 .

3. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against bacteria like Staphylococcus aureus and Escherichia coli, with some demonstrating significant inhibitory effects .

Agricultural Applications

1. Fungicides
The compound's antifungal properties make it a candidate for developing agricultural fungicides. Triazole-based fungicides are widely used to control fungal diseases in crops, enhancing yield and quality .

2. Herbicides
Research into the herbicidal activity of triazoles suggests potential applications in weed management. The structural similarity to known herbicides indicates that this compound may inhibit specific biochemical pathways in plants .

Material Science Applications

1. Polymer Chemistry
Triazole compounds are being explored for their use in polymer chemistry due to their ability to form stable complexes with metals and other materials. This property can be harnessed to develop new materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives, including 3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole against Fusarium oxysporum. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to commercial fungicides, indicating its potential as an effective agricultural treatment .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analyses .

Data Tables

Application AreaSpecific UseEfficacy/Results
Medicinal ChemistryAntifungal ActivityEffective against Candida albicans
Anticancer PotentialCytotoxic to HeLa cells
Antimicrobial PropertiesInhibitory effects on E. coli
Agricultural ScienceFungicide DevelopmentComparable efficacy to commercial options
Herbicide PotentialInhibition of weed growth
Material SciencePolymer DevelopmentEnhanced thermal stability

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α (TNF-α) by interacting with signaling pathways such as the NF-κB pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Activities References
3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole 3-(3-Cl-C6H4)-CH2S; 5-(4-F-C6H4); 4-CH3 High hydrophobicity; potential antimicrobial activity (inferred from analogs)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-([3-(trifluoromethyl)benzyl]sulfanyl)-4H-1,2,4-triazole 3-(4-Cl-C6H4); 5-(CF3-C6H4)-CH2S; 4-(4-CH3-C6H4) Enhanced antifungal activity due to CF3 group; lower solubility
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 3-(2,4-Cl2-C6H3); 5-(3-F-C6H4)-CH2S; 4-NH2 Broad-spectrum antibiotic activity; improved solubility via NH2 group
5-(3-Chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol 5-(3-Cl-C6H4); 4-(Schiff base); 3-SH Anticancer activity (via thiol-disulfide exchange); planar conformation enhances DNA intercalation
3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole 3-(2,4-Cl2-C6H3)-CH2S; 5-(4-F-C6H4); 4-CH3 Higher logP than 3-Cl analog; potent antifungal activity

Physicochemical Properties

  • Hydrophobicity : LogP values increase with halogenated aryl groups (e.g., 3-Cl, 4-F) and bulky substituents like trifluoromethyl .
  • Crystallinity : Isostructural chloro and bromo derivatives () exhibit similar packing motifs, suggesting predictable solid-state behavior for drug formulation .

Biological Activity

3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H13ClF N4S
  • Molecular Weight : 336.8 g/mol
  • IUPAC Name : this compound

The biological activity of triazole compounds often involves their ability to interact with specific enzymes and receptors. The triazole ring can bind to various biological targets, influencing their activity. The presence of chlorophenyl and fluorophenyl groups enhances binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds demonstrated that derivatives similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to or lower than those of standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Activity Type
3-Chloro Triazole16Antibacterial
Ciprofloxacin32Antibacterial

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory effects of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). The reduction in cytokine levels suggests a potential role in treating inflammatory conditions .

Study on Cytokine Release

A recent study focused on evaluating the impact of various triazole derivatives on cytokine release in PBMC cultures. Compounds similar to this compound demonstrated a decrease in TNF-α production by approximately 50% at optimal concentrations. This suggests that these compounds may be beneficial in managing inflammatory diseases .

Antiproliferative Effects

The antiproliferative activity of this compound was evaluated against several cancer cell lines. Results indicated that it inhibited cell proliferation effectively, with IC50 values indicating significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Q & A

Q. What are the established synthetic routes for 3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
  • Step 1 : Prepare the triazole core via cyclization of thiourea derivatives under acidic conditions .
  • Step 2 : Introduce the 3-chlorophenylmethylthio group via alkylation using 3-chlorobenzyl chloride in PEG-400 solvent with a heterogeneous catalyst (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C, achieving yields up to 88% .
  • Step 3 : Purify via recrystallization in isopropanol and validate using TLC and NMR .
  • Critical Factors : Temperature control, solvent polarity, and catalyst selection significantly impact yield and purity.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • 1H/13C NMR : Thiol protons resonate at δ ~13.5 ppm (DMSO-d6), while aromatic protons from 4-fluorophenyl and 3-chlorophenyl groups appear at δ 7.2–7.8 ppm. Methyl groups on the triazole ring show signals near δ 2.5 ppm .
  • IR Spectroscopy : S-H stretches (~2550 cm⁻¹) and C-S bonds (~690 cm⁻¹) confirm thioether linkages .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match theoretical masses (e.g., m/z 363.8 for C₁₆H₁₂ClFN₃S) .

Q. What are the standard protocols for assessing the compound’s purity and stability?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) to monitor purity .
  • Melting Point Analysis : Sharp melting points (e.g., 179–180°C for analogous triazoles) indicate high crystallinity .
  • Stability Tests : Store under inert gas at –20°C; assess degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis and predict electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). These correlate with reactivity and interaction with biological targets .
  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate reaction kinetics in solvents like DMSO or PEG-400 .
  • Docking Studies : Predict binding affinities to enzymes (e.g., tyrosinase) by docking the compound into active sites using AutoDock Vina .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution refinement. Adjust parameters like ADPs (anisotropic displacement parameters) and hydrogen bonding constraints to improve R-factors (<5%) .
  • Validation Tools : Apply checkCIF/PLATON to identify outliers in bond angles or torsion angles .
  • Twinned Data : For twinned crystals, employ SHELXD for dual-space structure solution and HKLF5 format for intensity integration .

Q. How can researchers analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :
  • Bioactivity Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microdilution (MIC values). The 4-fluorophenyl group enhances lipophilicity, improving membrane penetration .
  • SAR Modifications : Compare derivatives with substituent variations (e.g., replacing 3-chlorophenyl with 3-methylphenyl reduces activity by 40%, highlighting halogen importance) .
  • QSAR Models : Use MLR (multiple linear regression) to correlate logP, polar surface area, and IC₅₀ values .

Q. What experimental and theoretical approaches address discrepancies in NMR spectral interpretation?

  • Methodological Answer :
  • 2D NMR : Perform HSQC and HMBC to assign ambiguous signals (e.g., distinguishing triazole C-H from aromatic protons) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves rotameric equilibria in thioether linkages .
  • DFT-NMR Comparison : Calculate chemical shifts using Gaussian09 and compare with experimental data (RMSD <0.3 ppm for 1H) .

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